4-Bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}benzenol
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Overview
Description
4-Bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}benzenol is an organic compound with the molecular formula C15H14BrNO2 and a molecular weight of 320.18 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and an imino group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}benzenol typically involves the following steps:
Methoxylation: The addition of a methoxy group to the benzene ring.
Imination: The formation of an imino group by reacting with 4-methylphenylamine.
The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Safety measures are also more stringent to handle the hazardous chemicals involved.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}benzenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
4-Bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}benzenol is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme interactions and as a probe for biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}benzenol involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bromine atom and methoxy group can also participate in various interactions, affecting the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methoxynaphthalene: Similar in structure but with a naphthalene ring instead of a benzene ring.
4-Bromo-2,6-dimethoxybenzaldehyde: Contains two methoxy groups and an aldehyde group instead of an imino group.
Uniqueness
4-Bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}benzenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
4-bromo-2-methoxy-6-[(4-methylphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-10-3-5-13(6-4-10)17-9-11-7-12(16)8-14(19-2)15(11)18/h3-9,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBZAJXPCGJYSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(C(=CC(=C2)Br)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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